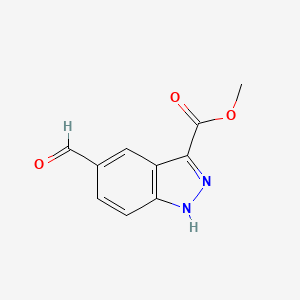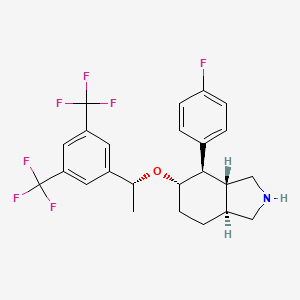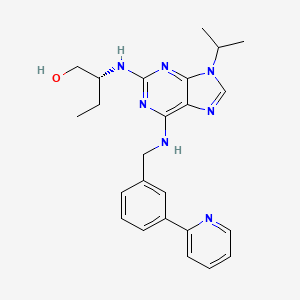
3-溴-6-氟-2-甲氧基苯甲醛
描述
3-Bromo-6-fluoro-2-methoxybenzaldehyde (3-Br-6-F-2-OMB) is an organic compound belonging to the class of aldehydes. It is a colorless, crystalline solid that is soluble in most organic solvents. 3-Br-6-F-2-OMB has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of various organic compounds, as an intermediate in the preparation of drugs, and as a starting material for the synthesis of biologically active compounds.
科学研究应用
药物发现中的关键中间体合成
该化合物在药物发现的关键中间体合成中具有潜在应用,正如一项研究通过减少分离过程并通过缩短工艺提高收率来改善相关化合物中药物中间体的合成所证明的那样 (Nishimura & Saitoh, 2016).
有机合成和抗癌研究
在有机合成领域,类似的氟代苯甲醛已被用于合成喜树碱 A-4 的氟代类似物,喜树碱 A-4 以其有效的抗癌特性而闻名。这表明卤代苯甲醛在合成具有显着生物活性的化合物中所起的作用 (Lawrence et al., 2003).
抗氧化活性评价
源自卤代苯甲醛的化合物已对其抗氧化活性进行了评估。一项研究从卤代香草醛(一种相关化合物)合成了查耳酮衍生物,并测试了它们的抗氧化特性,展示了卤代苯甲醛在生产具有抗氧化能力的化合物方面的潜力 (Rijal, Haryadi, & Anwar, 2022).
卤代和生物转化研究
对真菌产生的卤代有机化合物进行的研究突出了这些生物的生物转化能力,产生了氯代和溴代甲氧基苯甲醛代谢物。这表明在生物技术合成和环境生物降解研究中可能的应用 (Beck, Lauritsen, Patrick, & Cooks, 2000).
作用机制
Target of Action
Similar compounds such as 2-fluoro-3-methoxybenzaldehyde have been used as intermediates in the synthesis of inhibitors for the pim-1, pim-2, and pim-3 protein kinases . These kinases play crucial roles in cellular processes such as cell cycle progression, apoptosis, and transcription.
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways involving the pim kinases . These kinases are involved in several signaling pathways related to cell survival and proliferation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts as an inhibitor of the pim kinases like related compounds, it could potentially influence cell survival, proliferation, and apoptosis .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-fluoro-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature and pH . Its efficacy could also be influenced by the presence of other compounds or drugs in the system.
生化分析
Biochemical Properties
3-Bromo-6-fluoro-2-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to participate in reactions involving aldehydes and ethers . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential modifications in their activity.
Cellular Effects
The effects of 3-Bromo-6-fluoro-2-methoxybenzaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific signaling pathways that regulate cell growth and apoptosis . These interactions can lead to changes in gene expression, which in turn affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-Bromo-6-fluoro-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This compound has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions can result in changes in gene expression and modifications in the activity of various enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoro-2-methoxybenzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function over time.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Bromo-6-fluoro-2-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 3-Bromo-6-fluoro-2-methoxybenzaldehyde within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues or cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-2-methoxybenzaldehyde plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in these locations can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHANVMIQFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624026 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-74-9 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)





![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)







